(E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[(1-thiophen-2-ylcyclopropyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-23-15-11-14(12-16(24-2)19(15)25-3)6-7-18(22)21-13-20(8-9-20)17-5-4-10-26-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,21,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPPCRWCTSZEQK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a unique structure characterized by a cyclopropyl group, a thiophene ring, and a trimethoxyphenyl group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors, potentially influencing pathways involved in cell proliferation and apoptosis.
- Enzyme Interaction : The compound may inhibit certain enzymes that are critical for cancer cell survival, leading to reduced proliferation.
- Receptor Modulation : It is hypothesized to bind to receptors involved in signal transduction pathways, which could alter cellular responses to external stimuli.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of acrylamide have been shown to disrupt microtubule dynamics by binding to the colchicine site of tubulin polymerization . This disruption can lead to apoptosis in cancer cells.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (nM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound 3e | 1.7 - 38 | A549, MCF-7 | Tubulin binding and apoptosis induction |
| Compound 3k | 443 | Peripheral Blood Lymphocytes | Moderate cytotoxicity |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on normal human cells. For example, it was found that the compound exhibits preferential toxicity towards proliferating cells compared to resting peripheral blood lymphocytes . This selectivity is crucial for therapeutic applications as it minimizes damage to normal tissues.
Case Studies
Several case studies have highlighted the efficacy of acrylamide derivatives in treating various cancers:
- Study on Breast Cancer : A derivative similar to this compound demonstrated enhanced potency against MCF-7 breast cancer cells compared to traditional chemotherapeutics.
- Mechanistic Insights : Research utilizing mouse models indicated that compounds with similar structures could alleviate neuropathic pain by modulating nicotinic acetylcholine receptors .
Comparative Analysis
To understand the uniqueness of this compound, comparisons with structurally related compounds are essential.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide | Fluorophenyl group enhances reactivity | Anticancer activity |
| (E)-N-(p-tolyl)acrylamide | Lacks cyclopropyl moiety | Lower antiproliferative effect |
| (E)-N-cyclopropyl-N-(thiophen-2-yl)methylamide | Similar structure but different substituents | Variable biological effects |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following acrylamide derivatives share structural similarities with the target compound, differing primarily in substituents on the acrylamide nitrogen or the aryl group:
Key Observations:
- Trimethoxyphenyl Group : Common in microtubule disruptors (e.g., compounds show anticancer activity). The electron-donating methoxy groups enhance tubulin binding .
- Nitrogen Substituents: Alkyl/Arylethyl groups (e.g., indazole-ethyl in 6t) improve receptor selectivity but may reduce cell permeability compared to the target’s cyclopropane-thiophene group .
Spectroscopic and Physicochemical Properties
- NMR Signatures :
- Trimethoxyphenyl protons : Resonate at δ 3.8–3.9 ppm (OCH₃) and δ 6.5–7.5 ppm (aromatic H) across analogues .
- Thiophene protons : In the target, expect signals at δ 7.2–7.8 ppm (cf. δ 7.5–7.6 ppm for thiophene in ) .
- Cyclopropane protons : Distinctive ABX splitting patterns due to ring strain, likely at δ 1.5–2.5 ppm .
- Molecular Weight: Estimated at ~375 g/mol (C₁₈H₂₀NO₃S), lower than ’s trifluoromethyl-thiadiazole analog (389 g/mol) .
- Lipophilicity : The thiophene-cyclopropane group may enhance logP compared to polar analogues (e.g., 6t with indazole), favoring membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
